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molecular formula C8H16O2 B094250 Butyl butyrate CAS No. 109-21-7

Butyl butyrate

Cat. No. B094250
M. Wt: 144.21 g/mol
InChI Key: XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Patent
US04225726

Procedure details

Tin metal supported on silica gel is described as a vapor phase aldol catalyst by Swift, Bozik, and Massota, in Catalysis 15 407 (1969). Swift also describes the vapor phase reaction of n-butyraldehyde with tin metal supported on silica gel in U.S. Pat. No. 3,542,878. The product of the reaction is 2-ethylhexenal in 95 percent selectivity, at 40 percent n-butyraldehyde conversion. Japanese workers have described the simple Tischenko reaction of aldehydes in Japan Kokai No. 76/39,619 using dibutyltin oxide. The products claimed were simple esters, for example, n-butyraldehyde reacted in the presence of dibutyltin oxide to form butylbutyrate in approximately 45 percent yield. The catalyst and process described by this invention produce only traces of simple esters (less than 1 percent).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-ethylhexenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
45%

Identifiers

REACTION_CXSMILES
[Sn].[CH:2](=[O:6])[CH2:3][CH2:4][CH3:5].[CH2:7]([C:9](=CCCC)[CH:10]=[O:11])[CH3:8].C([Sn](=O)CCCC)CCC>>[CH2:2]([O:6][C:10](=[O:11])[CH2:9][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]
Step Four
Name
2-ethylhexenal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)=CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Six
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Step Eight
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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